

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2403832

[Get Quote](#)

An In-Depth Technical Guide to the Boiling Point of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Intermediate

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (CAS No. 19513-80-5) is a complex ketone with a molecular structure that suggests its potential as an intermediate in various synthetic pathways, particularly within pharmaceutical and materials science research.^[1] The accurate determination of its fundamental physicochemical properties is a cornerstone of its effective utilization. Among these, the boiling point is a critical parameter that dictates purification strategies, reaction conditions, and safety protocols.

This guide provides a comprehensive exploration of the boiling point of **2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, moving beyond a simple statement of the value to a deeper understanding of its theoretical underpinnings and the practical considerations for its empirical determination. As drug development professionals and researchers, a robust understanding of why a compound exhibits a specific boiling point and how to verify it reliably is paramount for reproducible and scalable science.

Physicochemical Profile and Theoretical Context

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][3] For a high molecular weight, polyfunctional molecule like **2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, the boiling point is expected to be significantly elevated due to strong intermolecular forces.

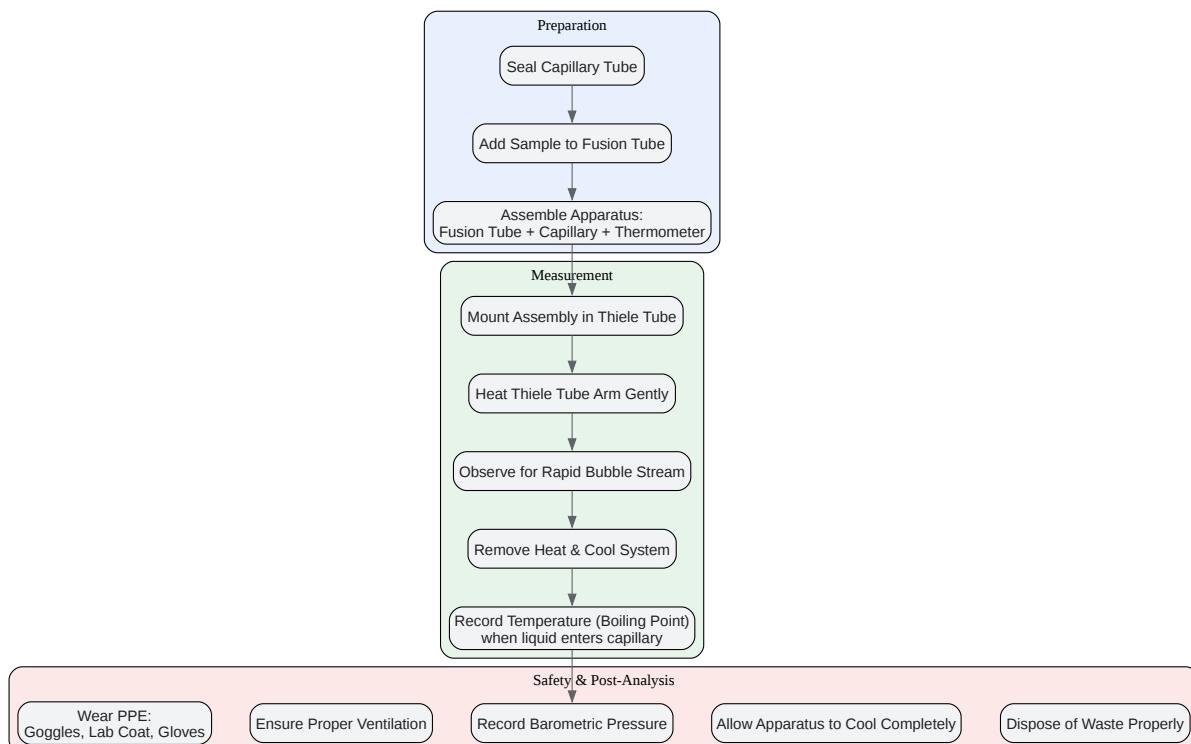
Table 1: Physicochemical Properties of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**

Property	Value	Source
CAS Number	19513-80-5	[1][4]
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1][4]
Molecular Weight	272.3 g/mol	[1][4]
Boiling Point	436.5°C at 760 mmHg (Predicted)	[1][5]
Density	1.147 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Sealed in dry, room temperature conditions	[1]

Causality Behind the High Boiling Point: A Structural Analysis

The predicted high boiling point of 436.5°C is a direct consequence of the molecule's structural features, which promote strong intermolecular interactions that must be overcome for the substance to transition into the gaseous phase.[2][6]

- **High Molecular Weight:** With a molecular weight of 272.3 g/mol, significant energy is required to impart enough kinetic energy to the molecules to escape the liquid phase.[6]
- **Polarity and Dipole-Dipole Interactions:** The presence of a ketone carbonyl group (C=O) and two ether linkages (C-O-C) introduces significant polarity. These polar functional groups create permanent dipoles within the molecule, leading to strong dipole-dipole attractions between adjacent molecules.


- Van der Waals Forces: The molecule's large surface area, owing to its two phenyl rings, allows for extensive van der Waals forces (specifically, London dispersion forces), further increasing the energy required for boiling.[2]

A comparative analysis with simpler, related structures underscores these points. For instance, 1-(4-methoxyphenyl)ethanone, which lacks the 2-methoxyphenoxy group, has a significantly lower boiling point of 260°C.[7] Similarly, 2'-methoxyacetophenone boils between 245-248°C.[8] The addition of the bulky and polar 2-methoxyphenoxy substituent in the target molecule dramatically increases both the molecular weight and the potential for intermolecular forces, logically leading to the substantially higher predicted boiling point.

Experimental Verification of the Boiling Point

While a predicted boiling point provides a valuable estimate, empirical determination is essential for confirmation. Given the high predicted boiling point and the likely small quantities available in a research setting, the Thiele tube method is an appropriate and resource-efficient choice.[9] This method avoids the need for larger quantities of the substance required for distillation while still providing an accurate measurement.[3][9]

Workflow for Boiling Point Determination via Thiele Tube

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Thiele tube boiling point determination.

Trustworthiness: A Self-Validating Protocol with Integrated Safety

The following protocol is designed to be self-validating by incorporating safety measures and procedural checks that ensure accuracy and reproducibility. The safety precautions are derived from best practices for handling analogous chemical structures.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

I. Pre-Experimental Safety Assessment

- Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166/NIOSH standards, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.
[\[11\]](#)[\[13\]](#)
- Ventilation: Conduct the experiment in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[\[10\]](#)
- Contingency: Ensure an eyewash station and safety shower are readily accessible.[\[12\]](#) Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) nearby.[\[11\]](#)

II. Step-by-Step Experimental Protocol

- Capillary Tube Preparation:
 - Take a capillary tube (approx. 10 cm long) and carefully seal one end by rotating it in the outer cone of a Bunsen burner flame until the glass melts and closes the opening.
 - Allow the sealed tube to cool completely on a heat-proof surface. The integrity of this seal is critical for the experiment's success.
- Sample Preparation:
 - Introduce a small amount (approx. 0.5 mL) of **2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** into a small-diameter fusion tube.
 - Place the prepared capillary tube into the fusion tube with the sealed end pointing upwards.[\[9\]](#)[\[14\]](#)

- Apparatus Assembly:
 - Secure the fusion tube to a high-range thermometer using a small rubber band or wire. Align the sample so it is level with the thermometer's bulb.
 - Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.
 - Clamp the Thiele tube to a retort stand and carefully immerse the thermometer and fusion tube assembly into the oil bath.^[9]
- Heating and Observation:
 - Begin gently heating the side arm of the Thiele tube with a micro-burner or heating mantle. ^[14] The design of the Thiele tube will ensure even heat distribution via convection currents.
 - As the temperature rises, observe the open end of the capillary tube. Air will initially be expelled.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.^[2] This indicates that the temperature is just above the sample's boiling point.
- Boiling Point Determination:
 - Remove the heat source and allow the apparatus to cool slowly.
 - The rate of bubbling will decrease as the temperature drops.
 - The boiling point is the temperature at which the bubbling ceases and the liquid is just drawn back into the capillary tube.^[9] Record this temperature immediately.

III. Post-Experimental Procedure

- Verification: To ensure accuracy, allow the apparatus to cool further, then reheat gently to obtain a second reading. A consistent result validates the initial measurement.

- Pressure Correction: Record the ambient barometric pressure.[\[3\]](#) Since boiling point is pressure-dependent, noting the pressure is crucial for standardizing the result.
- Cleanup and Disposal: Allow all glassware to cool completely before cleaning. Dispose of the sample and heating oil according to institutional and local waste disposal regulations.[\[11\]](#)[\[12\]](#)

Conclusion

The high predicted boiling point of **2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** is a logical consequence of its molecular weight and the strong intermolecular forces induced by its polar functional groups and large surface area. While computational predictions provide a strong foundation, rigorous experimental verification using a meticulous and safety-conscious protocol, such as the Thiele tube method described herein, is indispensable for the accurate characterization of this compound. This guide provides the theoretical rationale and a field-tested, trustworthy workflow for researchers to confidently determine this critical physicochemical property, enabling the advancement of subsequent research and development activities.

References

- **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.** LabSolutions. [\[Link\]](#)
- 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [\[Link\]](#)
- 2'-Methoxyacetophenone.
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. University of Technology, Iraq. [\[Link\]](#)
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [\[Link\]](#)
- 6.
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [\[Link\]](#)
- 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone. ChemSynthesis. [\[Link\]](#)
- Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 1-(4-methoxyphenyl)ethanone.
- **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, min 95%, 100 mg. CP Lab Chemicals. [\[Link\]](#)
- 1-(4-Methoxyphenyl)ethanone. mVOC 4.0. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone | 19513-80-5 [chemicalbook.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. byjus.com [byjus.com]
- To cite this document: BenchChem. [2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2403832#2-2-methoxyphenoxy-1-4-methoxyphenyl-ethanone-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com